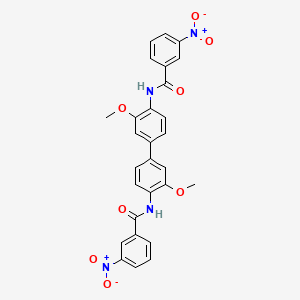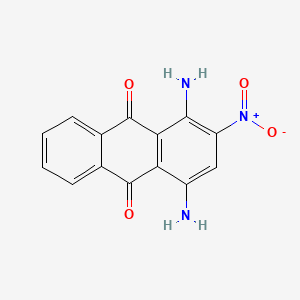
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) es un complejo compuesto orgánico caracterizado por su núcleo de bifenilo sustituido con grupos metoxi y nitrobenzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) típicamente involucra los siguientes pasos:
Formación del núcleo de bifenilo: El núcleo de bifenilo se puede sintetizar a través de una reacción de acoplamiento de Suzuki entre 3,3’-dimetoxi-bifenilo y un derivado de ácido bórico apropiado.
Introducción de grupos nitrobenzamida: Los grupos nitrobenzamida se introducen a través de una reacción de sustitución nucleofílica, donde el núcleo de bifenilo reacciona con cloruro de 3-nitrobenzoílo en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando condiciones de alta presión y alta temperatura.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) sufre varios tipos de reacciones químicas, que incluyen:
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbón (Pd/C).
Sustitución: Hidruro de sodio (NaH), dimetilformamida (DMF) como disolvente.
Productos principales
Reducción: El producto principal es el derivado de diamina correspondiente.
Sustitución: Dependiendo del sustituyente introducido, se pueden obtener varios derivados de bifenilo funcionalizados.
Aplicaciones Científicas De Investigación
N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por su potencial como agente anticancerígeno debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) implica su interacción con objetivos moleculares específicos. Los grupos nitrobenzamida pueden interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. El núcleo de bifenilo proporciona estabilidad estructural y facilita la unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- N,N’-(3,3’-dimetil-4,4’-bifenildiil)bis(3-oxobutanamida)
- 1,1’-Bifenilo, 3,3’-dimetoxi-
- Benzidina, 3,3’-dimetoxi-
Singularidad
N,N’-(3,3’-dimetoxi-bifenil-4,4’-diil)bis(3-nitrobenzamida) es único debido a su combinación de grupos metoxi y nitrobenzamida en un núcleo de bifenilo. Esta disposición estructural proporciona propiedades químicas y físicas distintas, lo que lo hace adecuado para aplicaciones específicas que compuestos similares pueden no poder lograr.
Propiedades
Fórmula molecular |
C28H22N4O8 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-[3-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C28H22N4O8/c1-39-25-15-17(9-11-23(25)29-27(33)19-5-3-7-21(13-19)31(35)36)18-10-12-24(26(16-18)40-2)30-28(34)20-6-4-8-22(14-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
GWTRFUFKRZNRHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
